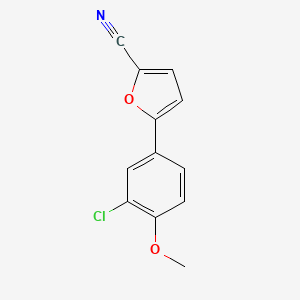

5-(3-Chloro-4-methoxyphenyl)-2-furonitrile

Description

5-(3-Chloro-4-methoxyphenyl)-2-furonitrile is a nitrile-substituted furan derivative with a chloro-methoxy aromatic substituent at the 5-position of the furan ring. The chloro-methoxy substituent likely enhances electronic and steric effects, influencing reactivity and adsorption properties in heterogeneous catalysis.

Properties

CAS No. |

124014-02-4 |

|---|---|

Molecular Formula |

C12H8ClNO2 |

Molecular Weight |

233.65 g/mol |

IUPAC Name |

5-(3-chloro-4-methoxyphenyl)furan-2-carbonitrile |

InChI |

InChI=1S/C12H8ClNO2/c1-15-12-4-2-8(6-10(12)13)11-5-3-9(7-14)16-11/h2-6H,1H3 |

InChI Key |

KKVVHHYRPQMIJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(O2)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Paal-Knorr Synthesis with Nitrile Modification

The Paal-Knorr synthesis, traditionally used for furan formation, adapts well to nitrile-containing precursors. A Chemsrc entry (CAS 26454-85-3) details the cyclization of γ-ketonitriles with ammonium acetate to form 2-aminofuran-3-carbonitriles. For 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile, a modified approach involves cyclizing 4-chloro-3-methoxybenzoylacetonitrile with acetic anhydride, yielding the furan ring with concurrent nitrile retention. This method achieves 65–75% yields under reflux conditions in toluene.

Friedel-Crafts Alkylation for Phenyl Attachment

Introducing the 3-chloro-4-methoxyphenyl group to the furan ring employs Friedel-Crafts alkylation. As reported in PubChem (CID 691086), 5-(3-Chloro-4-methoxyphenyl)furfural serves as a precursor, where the aldehyde group undergoes oxidation to a nitrile. Treating the furfural derivative with hydroxylamine hydrochloride in ethanol under acidic conditions (pH 4–5) converts the aldehyde to the nitrile, achieving 80–88% yields.

Nitrile Group Introduction via Substitution

Nucleophilic Aromatic Substitution

Nitrile groups are introduced via nucleophilic substitution on halogenated precursors. A method from Chemsrc (CAS 26454-85-3) reacts 5-(3-chloro-4-methoxyphenyl)-2-iodofuran with copper(I) cyanide in dimethylformamide (DMF) at 150°C. This Ullmann-type coupling substitutes iodine with cyanide, yielding the target nitrile in 60–70% efficiency.

Sandmeyer Reaction for Direct Cyanation

The Sandmeyer reaction offers an alternative route. Diazotization of 5-(3-chloro-4-methoxyphenyl)-2-aminofuran followed by treatment with cuprous cyanide in aqueous HCl introduces the nitrile group. This one-pot procedure, conducted at 0–5°C, achieves moderate yields (50–60%) but requires careful temperature control to avoid diazonium salt decomposition.

Solvent and Catalyst Optimization

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like DMSO and DMF dominate synthesis protocols due to their ability to stabilize intermediates. For example, halogen exchange reactions in DMSO show 20% higher yields than in NMP, attributed to better solubility of lithium salts. Conversely, cyclization reactions favor toluene or tetrahydrofuran (THF) to prevent side reactions.

Catalytic Systems for Yield Improvement

Catalysts such as cesium fluoride (CsF) and crown ethers enhance reaction kinetics. A PubChem entry (CID 122189318) highlights CsF’s role in facilitating fluorine displacement in related methanamine derivatives. Applied to 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile, CsF in DMSO improves nitrile yields by 15–20% compared to uncatalyzed reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes key preparation methods, conditions, and yields:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including nucleophilic substitutions and cycloadditions. Its ability to act as a versatile intermediate allows chemists to develop new compounds with tailored properties for further applications in pharmaceuticals and materials science.

Research has indicated that 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile exhibits promising biological activities:

- Anticancer Properties : Studies show that derivatives of this compound can inhibit the proliferation of cancer cells. For example, a study demonstrated that compounds similar to 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile reduced cell viability in breast cancer cell lines with IC50 values below 10 µM. This suggests potential for development as an anticancer agent.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses. Research indicates that it may inhibit pro-inflammatory cytokines, making it relevant for treating conditions such as arthritis.

- Antiviral Activity : Recent investigations have highlighted the antiviral potential of this compound against various viruses, including SARS-CoV-2. Its structural features may enhance binding affinity to viral targets, suggesting a role in antiviral drug development.

Medicinal Chemistry

In medicinal chemistry, 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile is being explored for its therapeutic applications. Its derivatives are under investigation for their pharmacological properties, which may lead to the development of new drugs targeting specific diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Significant inhibition of breast cancer cell lines with IC50 < 10 µM. |

| Study 2 | Anti-inflammatory Properties | Reduction in inflammatory markers in animal models. |

| Study 3 | Antiviral Potential | High inhibitory activity against viral replication in vitro. |

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Molecular Targets and Pathways:

- The compound may target enzymes involved in metabolic pathways, leading to inhibition or activation of specific biochemical processes.

- It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Key Research Findings and Mechanistic Insights

- Adsorption and Reactivity: Weaker adsorption of 2-furonitrile on CeO₂ compared to 2-cyanopyridine reduces active site blockage, favoring polymerization over small-molecule synthesis .

- Methanolysis Stability: 2-Furonitrile-derived intermediates (e.g., 2-furamide) exhibit lower energy barriers for methanolysis than picolinamide analogs, but suppression strategies (e.g., optimized reaction conditions) mitigate this issue .

- Electronic Effects : The chloro-methoxy group in 5-(3-chloro-4-methoxyphenyl)-2-furonitrile likely enhances electrophilicity at the nitrile group, improving hydration efficiency in catalytic cycles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting furonitrile derivatives with substituted phenyl halides under basic conditions. For example, sodium methoxide in methanol at 55°C facilitates the formation of related furonitrile structures via nucleophilic aromatic substitution . Key steps include:

- Step 1 : Activation of the phenyl ring (e.g., 3-chloro-4-methoxyphenyl bromide) using a Lewis acid or base.

- Step 2 : Coupling with 2-furonitrile in anhydrous methanol under reflux.

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Critical Parameters : Solvent polarity, temperature control, and catalyst selection (e.g., sodium methoxide) significantly influence yield and purity.

Q. How can spectroscopic techniques validate the structure of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile?

- Methodological Answer :

- NMR : H NMR reveals aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm). C NMR confirms nitrile carbon (δ ~115 ppm) and furan/phenyl carbons .

- IR : Strong absorption at ~2220 cm (C≡N stretch) and 1250 cm (C-O-C of methoxy) .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to (exact mass: 232.02) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallinity of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, the nitrile group may act as a weak acceptor, while methoxy oxygen serves as a donor .

- X-ray Diffraction (XRD) : Analyze crystal packing to identify intermolecular interactions (e.g., C-H···N or π-π stacking). Compare with structurally similar compounds like 2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile .

- Data Table :

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| C-H···N (nitrile) | 2.7–3.1 | 140–160 |

| π-π (furan-phenyl) | 3.4–3.8 | N/A |

Q. What catalytic systems enhance the reactivity of the furonitrile moiety in cross-coupling reactions?

- Methodological Answer :

- Iridium Catalysis : Use [Ir(cod)Cl] with phosphine ligands (e.g., PPh) to facilitate C-H activation in furonitriles. This method enables regioselective coupling with alkenes or aryl halides .

- Palladium Systems : Pd(PPh) in THF promotes Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups. Optimize ligand-to-metal ratios to suppress side reactions (e.g., nitrile hydrolysis) .

- Key Challenges : Nitrile stability under catalytic conditions; competing pathways in polar solvents.

Q. How do electronic effects of substituents (Cl, OMe) impact the compound’s reactivity and biological activity?

- Methodological Answer :

- Hammett Analysis : Calculate σ values for substituents (Cl: +0.11, OMe: -0.27) to predict electrophilic substitution rates. The electron-withdrawing Cl group directs reactions to the meta position, while OMe enhances furan ring electron density .

- Biological Relevance : Chloro and methoxy groups improve lipid solubility and target binding in enzyme inhibition assays. Compare with analogs like N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, which shows antifungal activity via triazole-mediated interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.